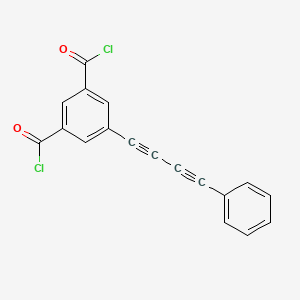
5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride is a complex organic compound characterized by its unique structure, which includes a phenylbuta-1,3-diyn-1-yl group attached to a benzene ring with two dicarbonyl dichloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride typically involves the oxidative coupling of acetylene compounds. One common method is the sequential oxidative acetylene coupling, which utilizes orthogonal alkyne protection groups to facilitate the closure of macrocyclic subunits . This method ensures the formation of the desired diacetylene bridged terphenylic macrocycle.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichloride groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used to substitute the dichloride groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride has several scientific research applications:
Mechanism of Action
The mechanism by which 5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound. For example, in oxidation reactions, the compound may target specific oxidizable groups, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound shares a similar diacetylene bridged structure but lacks the dicarbonyl dichloride groups.
Trimethyl(4-phenylbuta-1,3-diynyl)silane: Another related compound with a similar phenylbuta-1,3-diyn-1-yl group but different functional groups.
Uniqueness
5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride is unique due to the presence of both the phenylbuta-1,3-diyn-1-yl group and the dicarbonyl dichloride groups
Properties
CAS No. |
928155-83-3 |
|---|---|
Molecular Formula |
C18H8Cl2O2 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
5-(4-phenylbuta-1,3-diynyl)benzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C18H8Cl2O2/c19-17(21)15-10-14(11-16(12-15)18(20)22)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12H |
InChI Key |
NVWPWBGRFVMULV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















